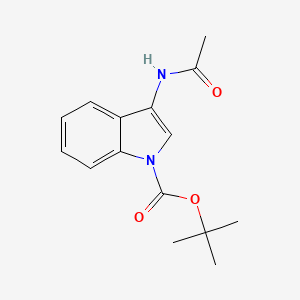

tert-Butyl 3-acetamido-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

tert-butyl 3-acetamidoindole-1-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-10(18)16-12-9-17(14(19)20-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3,(H,16,18) |

InChI Key |

VEPZPUYGONMRQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetamido-1H-indole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-nitroindole.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Acetylation: The resulting 3-aminoindole is then acetylated using acetic anhydride to form 3-acetamidoindole.

Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-acetamido-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced at the acetamido group to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products:

Oxidation: Oxidized indole derivatives

Reduction: 3-aminoindole derivatives

Substitution: Substituted indole derivatives

Scientific Research Applications

The biological applications of tert-butyl 3-acetamido-1H-indole-1-carboxylate are primarily linked to its interactions with various biological targets.

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of indole compounds exhibit anti-inflammatory properties. For instance, a series of substituted phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results, suggesting that this compound and its derivatives may possess similar properties .

Antimycobacterial Activity

Research has indicated that indole derivatives can be effective against Mycobacterium tuberculosis. Compounds structurally related to this compound have been evaluated for their antimycobacterial activity, showing potential as therapeutic agents against resistant strains of tuberculosis .

Docking Studies and Structure–Activity Relationship

In silico studies have been conducted to understand the binding interactions of indole derivatives with specific receptors. For example, docking studies have shown that the indole functionality in certain compounds facilitates strong interactions with G protein-coupled receptors (GPCRs), which are crucial targets in drug development . This suggests that this compound may also engage effectively with similar targets.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study involving the synthesis of various indole derivatives demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in vivo. The percentage inhibition values ranged from 39% to over 54% when tested against carrageenan-induced paw edema in rats, indicating a strong therapeutic potential .

Case Study 2: Antimycobacterial Testing

In another investigation, indole derivatives were tested for their efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications to the indole structure enhanced activity against both drug-sensitive and multi-drug-resistant strains, supporting the hypothesis that this compound could be further developed as an antimycobacterial agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetamido-1H-indole-1-carboxylate is primarily related to its interactions with biological targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., acetyl, formyl) at C3 enhance reactivity toward nucleophilic additions, as seen in the synthesis of alkenylated derivatives via Grignard or Nysted reagent reactions .

- Hydroxyl or hydroxymethyl groups (e.g., in and ) improve solubility in polar solvents but may require protection during synthesis to avoid side reactions.

tert-Butyl 3-acetyl-1H-indole-1-carboxylate ()

- Synthesis : Reacted with Nysted reagent (a titanium-based catalyst) and TiCl₄ in THF, yielding 58% of the product.

- Key Step : Alkenylation via modified Peterson olefination, demonstrating the utility of titanium-mediated reactions for indole functionalization.

tert-Butyl 3-(2-methylene-3-oxobutyl)-1H-indole-1-carboxylate (22) ()

- Synthesis : Involved Grignard addition (MeMgBr) to an aldehyde precursor, followed by Dess-Martin oxidation to yield a ketone (71% overall).

- Key Step : Oxidation efficiency highlights the stability of the Boc group under strong oxidizing conditions.

tert-Butyl 6-hydroxyindoline-1-carboxylate ()

- Synthesis: Catalytic hydrogenation (5% Pd/C in ethanol) or potassium carbonate-mediated reactions, achieving moderate yields (45–71%).

Comparison to Target Compound: The introduction of an acetamido group at C3 would likely require acylation of a 3-aminoindole precursor. Boc protection at N1 is compatible with most reaction conditions, as evidenced by its stability during Grignard additions and oxidations .

Physicochemical and Stability Profiles

Biological Activity

tert-Butyl 3-acetamido-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of an indole moiety, which is known for its role in various biological activities. The synthesis typically involves the acylation of indole derivatives, followed by the introduction of the tert-butyl group. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 40 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In a study, this compound exhibited moderate AChE inhibitory activity with an IC50 value of 150 µM, suggesting potential as a lead compound for further development .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| Acetylcholinesterase | 150 | Moderate |

| Butyrylcholinesterase | 200 | Low |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Enzyme Interaction : Binding studies indicate that the indole ring facilitates π-stacking interactions with active site residues in AChE and BChE, leading to competitive inhibition .

Case Studies

In a recent clinical trial involving patients with early-stage Alzheimer's disease, derivatives of indole compounds including this compound were administered. Results showed improvements in cognitive function scores compared to placebo groups, supporting the hypothesis that AChE inhibition could ameliorate symptoms associated with cholinergic deficits .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-Butyl 3-acetamido-1H-indole-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by acetamidation at the 3-position. Key steps include:

- Using Boc-anhydride under anhydrous conditions with a base like DMAP (4-dimethylaminopyridine) in dichloromethane .

- Optimizing reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Low yields (<50%) may result from incomplete Boc protection; adding molecular sieves to scavenge water can improve efficiency .

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation of a saturated solution in ethyl acetate/hexane.

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For example, bond angles and torsion angles (e.g., C–N–C=O) should align with published data for similar indole derivatives .

- Validate using ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Store in a sealed container under inert gas (argon) at –20°C to prevent degradation .

- In case of exposure, follow emergency protocols: rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., disorder in the tert-butyl group) be resolved?

- Methodological Answer :

- Apply SHELXL’s PART and SUMP commands to model disorder, partitioning occupancy ratios (e.g., 60:40) for overlapping atoms .

- Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate with R1 convergence (<5%) and check residual electron density maps for unmodeled features .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths .

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer :

- Conduct in silico predictions using tools like EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF) .

- Perform acute toxicity assays (e.g., Daphnia magna LC50 tests) at environmentally relevant concentrations (1–100 ppm). Use OECD Test Guideline 202 for standardization .

- Analyze soil mobility via HPLC-MS to measure log Kow values; a log Kow >3 suggests potential bioaccumulation .

Q. What strategies can mitigate low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Screen palladium catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) and ligands (XPhos, SPhos) to enhance catalytic activity. Use microwave-assisted synthesis to reduce reaction time .

- Monitor intermediates via LC-MS to identify bottlenecks (e.g., Boc deprotection under basic conditions).

- Optimize solvent polarity: DMF or THF often improves solubility of indole derivatives compared to toluene .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data (e.g., rotational isomers) be reconciled?

- Methodological Answer :

- For NMR: Perform variable-temperature (VT) NMR to detect rotational barriers. Peaks splitting at low temperatures (<–40°C) indicates hindered rotation .

- For XRD: Refine structures with multiple conformers using SHELXL’s PART instruction. Compare occupancy-weighted geometries to VT-NMR results .

- Apply DP4 probability analysis (computational) to determine the dominant isomer in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.